Cas no 2901-18-0 (Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI))
2901-18-0 structure
Product Name:Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI)
Numero CAS:2901-18-0
MF:C24H22Cl2O2
MW:413.336285114288
CID:257319
PubChem ID:263133
Update Time:2025-04-19
Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI)
- ethyl 3-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]-2-phenylpropanoate
- 2-Phenyl-1,3-bis-(4-chlor-phenyl)-propan-carbonsaeure-(2)-ethylester
- AC1L690R
- AC1Q3NPU
- AG-K-33866
- AR-1I8021
- CTK4G2569
- ethyl 2-(4-chlorobenzyl)-3-(4-chlorophenyl)-2-phenylpropanoate
- NSC97474
- NSC-97474
- 2901-18-0
- DTXSID40294628
-
- Inchi: 1S/C24H22Cl2O2/c1-2-28-23(27)24(20-6-4-3-5-7-20,16-18-8-12-21(25)13-9-18)17-19-10-14-22(26)15-11-19/h3-15H,2,16-17H2,1H3
- Chiave InChI: TWDWIYUBFZPGSB-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)CC(C(=O)OCC)(C1C=CC=CC=1)CC1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 412.10000
- Massa monoisotopica: 412.0996853g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 449
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.1
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.30000
- LogP: 6.27970
Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI) Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
2901-18-0 (Propionic acid,2-(p-chlorobenzyl)-3-(p-chlorophenyl)-2-phenyl-, ethyl ester (7CI,8CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti